Methyl benzylcarbamate

概要

説明

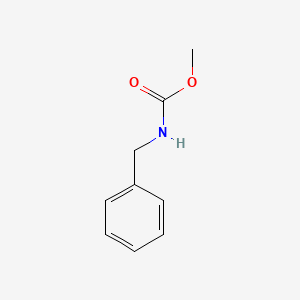

Methyl benzylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a carbamate derivative, where the carbamate group is bonded to a benzyl group and a methyl group. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.

準備方法

Synthetic Routes and Reaction Conditions: Methyl benzylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of benzyl alcohol with methyl isocyanate. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is typically carried out at elevated temperatures and may require a catalyst to enhance the reaction rate.

化学反応の分析

Types of Reactions: Methyl benzylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzylamine and methanol.

Oxidation: This compound can be oxidized using strong oxidizing agents to form benzyl carbamate.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Benzylamine and methanol.

Oxidation: Benzyl carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Drug Design and Development

Methyl benzylcarbamate is part of the broader family of carbamates, which are recognized for their significant roles in drug design. Carbamates are often utilized as protecting groups for amines and amino acids in organic synthesis, particularly in the development of peptide-based drugs. These compounds enhance the stability and bioavailability of therapeutic agents by providing resistance against metabolic degradation by enzymes such as aminopeptidases .

1.2 Peptidomimetics

The incorporation of this compound into peptidomimetics has shown promise in improving pharmacokinetic properties. By replacing traditional peptide bonds with carbamate linkages, researchers have developed molecules that exhibit increased potency and target specificity while maintaining favorable metabolic stability. This is crucial for the development of enzyme inhibitors that require high specificity and reduced susceptibility to enzymatic hydrolysis .

Agricultural Applications

2.1 Fungicidal Activity

Research has identified this compound derivatives as effective fungicides, particularly in the control of plant pathogens. For instance, a study highlighted the development of a novel fungicide, pyribencarb, which incorporates a carbamate moiety at the meta position of a phenyl ring. This compound demonstrated significant fungicidal activity against various fungal strains, including those resistant to commonly used fungicides .

2.2 Structure-Activity Relationships

Through structure-activity relationship studies, it was found that modifications to the carbamate group can significantly influence the biological activity of these compounds. The optimal configuration for achieving potent fungicidal effects often involves specific substitutions on the nitrogen atom and variations in the carrier moiety .

Synthesis Methodologies

3.1 Synthetic Techniques

The synthesis of this compound can be achieved through various methodologies, including:

- Alkoxycarbonylation Reactions : Utilizing di(2-pyridyl) carbonate as a reagent allows for efficient formation of carbamates from amines with high yields .

- Solid-Phase Synthesis : This method enables rapid generation of combinatorial libraries for screening bioactive molecules, enhancing the discovery process for new therapeutic agents .

The following table summarizes key synthesis methods along with their yields and conditions:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Alkoxycarbonylation | High | Di(2-pyridyl) carbonate with amines |

| Solid-phase synthesis | Complete | Merrifield resin with primary/secondary amines |

Case Studies

4.1 Case Study: Pyribencarb Development

A notable case study involves the development of pyribencarb, which was optimized from a lead compound containing this compound. The study demonstrated that this compound effectively inhibited spore germination and mycelial growth in multiple fungal species, showcasing its potential as a reliable agricultural fungicide .

4.2 Case Study: Peptidomimetic Design

In another study focused on medicinal applications, researchers synthesized a series of peptidomimetics incorporating this compound linkages. These compounds exhibited enhanced cellular permeability and stability compared to traditional peptide structures, highlighting their potential in drug development .

作用機序

The mechanism of action of methyl benzylcarbamate involves its interaction with nucleophiles. The carbamate group can be attacked by nucleophiles, leading to the formation of various substituted products. In biological systems, this compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site and preventing substrate binding.

類似化合物との比較

Benzyl carbamate: Similar to methyl benzylcarbamate but lacks the methyl group. It is also used as a protecting group in organic synthesis.

Ethyl benzylcarbamate: Similar structure but with an ethyl group instead of a methyl group. It has similar applications in organic synthesis and as an intermediate in chemical production.

Uniqueness: this compound is unique due to its specific reactivity and the ease with which it can be introduced and removed in synthetic processes. Its methyl group provides distinct steric and electronic properties compared to other carbamates, making it suitable for specific applications in organic synthesis and industrial production.

生物活性

Methyl benzylcarbamate (MBC) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of MBC, drawing from various research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a carbamate functional group attached to a benzyl moiety. Its structure can be represented as follows:

This compound exhibits properties typical of carbamates, including stability and reactivity towards nucleophiles, which are essential for its biological activity.

Synthesis of this compound

MBC can be synthesized through various methods, typically involving the reaction of benzyl alcohol with methyl isocyanate. The process can be optimized to enhance yield and purity, often employing techniques such as column chromatography for purification.

Antimicrobial Activity

Research indicates that MBC demonstrates significant antimicrobial properties. A study evaluated the antibacterial activity of several carbamate derivatives, including MBC, against various bacterial strains. The results showed that MBC exhibited moderate to strong antibacterial effects, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Weak |

| This compound | Bacillus subtilis | Strong |

These findings suggest that MBC could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Antiepileptic Potential

MBC has also been investigated for its potential as an antiepileptic agent. The mechanism of action may involve modulation of neurotransmitter systems, similar to other carbamates like felbamate. Studies have shown that compounds with structural similarities to MBC can inhibit excitatory neurotransmission, suggesting a possible therapeutic role in epilepsy management.

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis of novel benzofuran derivatives highlighted the antibacterial efficacy of MBC. The study reported that derivatives containing the this compound structure showed enhanced antibacterial activity compared to their parent compounds, indicating the importance of structural modifications in improving biological activity .

- Neurological Applications : In a pharmacological study focusing on carbamates, MBC was assessed for its neuroprotective effects in models of oxidative stress. The results indicated that MBC could attenuate neuronal damage through antioxidant mechanisms, providing a basis for further exploration in neurodegenerative diseases .

特性

IUPAC Name |

methyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIHLRSOOMEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283198 | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-70-9 | |

| Record name | 5817-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of using Cerium Oxide (CeO2) as a catalyst in the synthesis of Methyl benzylcarbamate?

A1: CeO2 offers a more sustainable and efficient route for this compound synthesis. [] It eliminates the need for dehydrating agents, simplifying the reaction process and reducing waste generation. This heterogeneous catalyst allows for high yields (up to 92%) and excellent selectivity (>99% benzylamine conversion and 92% benzylamine-based selectivity) even without dehydrating agents. [] Additionally, CeO2 can be easily recovered and reused after a simple calcination process, making it a cost-effective and environmentally friendly catalyst. []

Q2: What is the proposed reaction mechanism for this compound synthesis using CeO2?

A2: Research suggests that the synthesis occurs through the reaction of benzylamine with either Dimethyl carbonate or its precursor formed during the reaction. [] The CeO2 catalyst facilitates the formation of Dimethyl carbonate from CO2 and methanol, which then reacts with benzylamine to yield this compound.

Q3: Besides CeO2, are there other catalytic approaches for this compound synthesis?

A3: Yes, Magnesium(II) 2,2,2-trifluoroacetate [Mg(OOCCF3)2] has proven to be an effective catalyst for synthesizing this compound derivatives. [, ] This method involves a multicomponent condensation reaction using an aldehyde, 2-naphthol, and this compound in the presence of the magnesium catalyst. [, ] This approach offers a versatile route to access diverse this compound derivatives with high yields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。